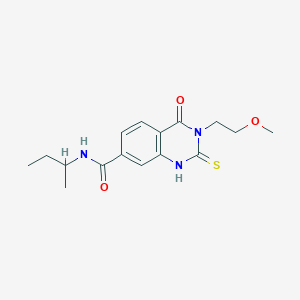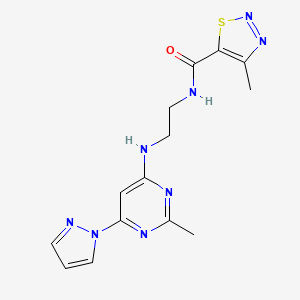![molecular formula C19H17N7O2 B2821317 1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole CAS No. 2097897-23-7](/img/structure/B2821317.png)
1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole” is a complex organic molecule. It contains a triazole moiety, which is a nitrogenous heterocyclic compound . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The triazole ring, in particular, contains two carbon and three nitrogen atoms . More detailed structural analysis would require specific spectroscopic data or computational modeling.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring, in particular, is known to participate in a variety of reactions . Detailed reaction analysis would require specific experimental data.科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed efficient synthetic routes for derivatives of triazolo[1,5-a]pyrimidine and pyrazole, showcasing their potential in creating diverse molecular architectures. These synthetic methodologies highlight the compound's relevance in constructing complex heterocyclic systems, which are of significant interest in pharmaceutical research due to their potential therapeutic properties (Luo et al., 2020). Such synthetic advancements pave the way for the development of novel compounds with enhanced biological activities.
Biological Applications
The derivatives of triazolo[1,5-a]pyrimidine and pyrazole have been investigated for their antimicrobial properties. One study demonstrated the antibacterial activity of novel pyrimidine derivatives against various microbial strains, indicating the potential of these compounds in the development of new antimicrobial agents (Lahmidi et al., 2019). This highlights the compound's importance in addressing the growing concern of antibiotic resistance by providing a scaffold for the development of new antibacterial drugs.
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Research has shown that certain derivatives exhibit significant analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents for pain and inflammation management (Shaaban et al., 2008). This opens up avenues for further research into the pharmacological properties of these compounds and their potential incorporation into clinical practice.
作用機序
Target of Action
Triazole compounds, which are structurally similar to the given compound, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Pharmacokinetics
The presence of a [1,2,4]triazolo[1,5-a]pyrimidin-6-yl moiety in a compound has been associated with increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .
Result of Action
Given the broad range of pharmacological activities associated with triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-13-8-17(26-19(23-13)20-12-22-26)28-16-10-24(11-16)18(27)14-4-2-5-15(9-14)25-7-3-6-21-25/h2-9,12,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHBRHUAADBZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)

![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)
![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)
![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)
![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)


![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)
![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)
